molecular formula C28H17ClFN5O2S3 B2937199 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 690642-89-8

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2937199
CAS No.: 690642-89-8
M. Wt: 606.11
InChI Key: KXUTYOUOPBBRHY-UHFFFAOYSA-N
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Description

The compound N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide features a hybrid structure combining a 1,2,4-thiadiazole ring and a thieno[2,3-d]pyrimidinone scaffold. Key structural attributes include:

  • Thieno[2,3-d]pyrimidinone core: Modified with a 4-fluorophenyl group (position 5) and a phenyl group (position 3), which may influence electronic properties and receptor binding .
  • Thioacetamide linker: Bridges the two heterocyclic systems, contributing to conformational flexibility and sulfur-mediated interactions .

This structural complexity positions the compound as a candidate for therapeutic applications, though specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17ClFN5O2S3/c29-18-10-6-17(7-11-18)24-32-27(34-40-24)31-22(36)15-39-28-33-25-23(26(37)35(28)20-4-2-1-3-5-20)21(14-38-25)16-8-12-19(30)13-9-16/h1-14H,15H2,(H,31,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUTYOUOPBBRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)SC=C3C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17ClFN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage.

    Thiadiazole Intermediate Synthesis: The thiadiazole ring can be synthesized via the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Thienopyrimidine Intermediate Synthesis: The thienopyrimidine core is often prepared through the condensation of thiophene derivatives with guanidine or amidine compounds.

    Coupling Reaction: The final step involves the coupling of the thiadiazole and thienopyrimidine intermediates using a suitable sulfanylating agent, such as thiourea, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole or thienopyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of acetamide-linked heterocyclic derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Key Analogs
Compound ID/Name Thiadiazole Substituent Thieno[2,3-d]Pyrimidinone Substituents Notable Features
Target Compound 4-Chlorophenyl 4-Fluorophenyl (C5), Phenyl (C3) Dual halogenation (Cl, F) for enhanced lipophilicity and electronic effects
2-[[5-(3,4-Dimethylphenyl)-4-Oxo-3-Phenylthieno[2,3-d]Pyrimidin-2-yl]Sulfanyl]-N-(5-Phenyl-1,2,4-Thiadiazol-3-yl)Acetamide (690645-23-9) 3,4-Dimethylphenyl Phenyl (C3) Methyl groups increase steric bulk; potential metabolic stability
2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl][1,3,4]Thiadiazol-2-yl}Acetamide (7d) Pyridinyl-thiadiazole hybrid 4-Methoxyphenyl Phenoxy linker; IC50 = 1.8 µM (Caco-2 cells)
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide Methylsulfanylbenzyl-triazole Phenyl (C4) Triazole core with sulfanyl group; unknown bioactivity
Key Observations:
  • Halogenation : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound may improve membrane permeability compared to methyl or methoxy substituents (e.g., 690645-23-9, 7d) .
  • Electronic Effects : Fluorine’s electronegativity may enhance hydrogen-bonding interactions, while chlorine contributes to hydrophobic packing .

Methodological Approaches for Comparative Analysis

Computational Tools and Models

  • Chemical Similarity Assessment : Molecular fingerprints and similarity coefficients (e.g., Tanimoto index) can quantify structural overlap, though ChemGPS-NP () provides superior virtual screening by mapping compounds in multidimensional chemical space .
  • Docking Studies: AutoDock4 () enables prediction of binding modes, particularly for the thieno[2,3-d]pyrimidinone core interacting with kinase active sites .
  • non-halogenated analogs .

Experimental Techniques

  • Synthesis : The target compound likely follows established routes for acetamide-linked heterocycles, such as chloroacetyl chloride coupling () or thiol-alkylation reactions .
  • Biological Profiling : MTT assays () and permeability studies () are critical for future validation.

Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates a thiadiazole moiety known for its pharmacological potential with a thieno[2,3-d]pyrimidine component that enhances its bioactivity. The aim of this article is to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C12H9ClN6OS2C_{12}H_{9}ClN_{6}OS_{2} with a molecular weight of approximately 352.82 g/mol. Its structure consists of:

  • A thiadiazole ring , which contributes to antimicrobial and anticancer properties.
  • A thieno[2,3-d]pyrimidine moiety , enhancing its anti-inflammatory and antitumor activities.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Compounds containing thiadiazole scaffolds have shown significant antimicrobial effects against various pathogens. For instance, studies have indicated that derivatives exhibit activity against Xanthomonas oryzae and Fusarium graminearum .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects in cancer cell lines. For example, related compounds have shown IC50 values significantly lower than standard treatments in various cancer types .
  • Anti-inflammatory Effects : The thieno[2,3-d]pyrimidine component is associated with anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including the target compound:

Table 1: Summary of Biological Activities

CompoundActivityReference
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo)Antimicrobial against Xanthomonas oryzae
5-(4-methoxyphenyl)-1,3,4-thiadiazoleCytotoxic against MDA-MB-231 (IC50 3.3 μM)
5-(trifluoromethyl)phenyl derivativeAntitubercular (MIC 26.46 μg/mL)

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes in microbial pathways.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

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